2-(2-Bromopyridin-3-yl)acetaldehyde
Description
2-(2-Bromopyridin-3-yl)acetaldehyde (molecular formula: C₇H₆BrNO, molecular weight: 200.03 g/mol) is a brominated pyridine derivative featuring an acetaldehyde functional group at the 3-position of the pyridine ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as tetrahydronaphthyridines . Its structure combines the electron-withdrawing bromine atom and the reactive aldehyde group, enabling participation in nucleophilic additions, imine formations, and cyclization reactions. Spectral data for this compound, including NMR and mass spectrometry, have been documented in synthetic protocols, underscoring its role in facilitating complex molecular architectures .
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4-5H,3H2 |
InChI Key |
GOHUZVZUSAATLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Spectroscopic and Physical Properties
- Mass Spectrometry : The fragmentation pattern of this compound (m/z: 200 [M⁺], 152, 137) differs from (Z)-DMCHA (m/z: 152 [M⁺], 137, 109) due to the bromine atom’s isotopic signature and pyridine ring stability .
- Solubility and Handling : Pyridine derivatives like N-(2-Bromopyridin-3-yl)pivalamide are typically less polar than this compound, affecting their solubility in organic solvents .
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